molecular formula C9H15N3O2 B1492119 6-((3-Ethoxypropyl)amino)pyridazin-3-ol CAS No. 1870984-32-9

6-((3-Ethoxypropyl)amino)pyridazin-3-ol

Cat. No. B1492119
CAS RN: 1870984-32-9
M. Wt: 197.23 g/mol
InChI Key: SHULFMLVEOZIMO-UHFFFAOYSA-N
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Description

6-((3-Ethoxypropyl)amino)pyridazin-3-ol is a versatile chemical compound used in various scientific studies due to its unique properties. It is available for purchase from various chemical suppliers .


Synthesis Analysis

Pyridazine synthesis involves a variety of methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine compounds undergo a variety of chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . A TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study explored the synthesis of novel thieno[2,3-c]pyridazines, using a compound related to 6-((3-Ethoxypropyl)amino)pyridazin-3-ol as a starting material, which showed significant antibacterial activities. This research highlights the compound's potential in the development of new antibacterial agents (Al-Kamali et al., 2014).

Novel Synthesis Methodologies

Another study described a regiospecific synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones, showcasing an innovative approach to creating compounds with potential medicinal properties. This underscores the versatility of this compound derivatives in pharmaceutical chemistry (Dragovich et al., 2008).

Pharmacological Investigations

Research into pyridazine derivatives for pharmacological investigations found certain 3,6-dialkoxy-pyridazines with good anticonvulsive properties. This indicates the potential of this compound derivatives in creating new treatments for neurological conditions (Druey et al., 1954).

Anticancer Agents Synthesis

The synthesis of potential anticancer agents involved imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from compounds similar to this compound, further exemplifies the compound's role in developing new cancer treatments (Temple et al., 1987).

Antiinflammatory and Analgesic Properties

A study on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a related compound, showed it to be a potent analgesic and anti-inflammatory agent. This highlights the potential therapeutic applications of derivatives of this compound in managing pain and inflammation (Takaya et al., 1979).

Solubility and Drug Formulation

The solubility and thermodynamic behavior of pyridazinone derivatives were examined to address their weak aqueous solubility and toxicity issues, crucial for drug formulation and delivery systems (Shakeel et al., 2017).

properties

IUPAC Name

3-(3-ethoxypropylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-2-14-7-3-6-10-8-4-5-9(13)12-11-8/h4-5H,2-3,6-7H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULFMLVEOZIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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